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L-LYSINE:2HCL (6-13C)

Quantitative Proteomics SILAC Tandem Mass Spectrometry

L-Lysine:2HCl (6-13C) resolves the analytical limitations of unlabeled or uniformly labeled lysine in quantitative proteomics and metabolic tracing. Its site-specific 13C enrichment at the epsilon carbon enables unique MS2 reporter ion generation and clean 13C-NMR spectra, essential for resolving metabolic flux at the terminal carbon. · Enables triple-plex 'silent' SILAC with co-eluting peptides and a distinct m/z 141 reporter ion, avoiding MS1 spectral complexity. · Provides unambiguous metabolic fate mapping of the lysine C-6 carbon (e.g., conversion to butyrate isotopomers), unattainable with 13C6-lysine. · Delivers clean, interpretable 13C-NMR spectra with distinct chemical shifts, eliminating the 13C-13C coupling artifacts of uniformly labeled variants.

Molecular Formula
Molecular Weight 220.10
Cat. No. B1579953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LYSINE:2HCL (6-13C)
Molecular Weight220.10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine:2HCl (6-13C) Overview


L-Lysine:2HCl (6-13C) is a stable isotope-labeled analog of the essential amino acid L-lysine, wherein the carbon atom at the epsilon position (C-6) is enriched with the non-radioactive carbon-13 isotope . This compound is supplied as a dihydrochloride salt to enhance solubility and stability. The site-specific placement of the 13C label at the terminal carbon of the lysine side chain imparts unique analytical properties distinct from uniformly labeled (13C6) or N-labeled variants, enabling specialized applications in quantitative proteomics and metabolic flux analysis where precise positional information or specific mass spectrometric behavior is required [1][2].

L-Lysine:2HCl (6-13C) vs. Other Lysine Labels


Substituting L-Lysine:2HCl (6-13C) with unlabeled L-lysine, uniformly 13C6-labeled lysine, or N-labeled variants introduces significant analytical artifacts or fails to meet specific experimental requirements. Unlabeled lysine provides no isotopic distinction and cannot be used for mass spectrometry-based quantification. Uniformly labeled 13C6-lysine, while increasing the mass shift to +6 Da, precludes site-specific tracing of metabolic pathways and generates distinct MS/MS fragmentation patterns that can complicate reporter ion-based quantification [1]. In contrast, the site-specific 6-13C label generates a precise +1 Da mass shift and, in specific chemical derivatization workflows, produces unique reporter ions that enable 'silent' SILAC strategies where labeled and unlabeled peptides co-elute at the MS1 level [2]. This precise labeling scheme is therefore non-interchangeable for applications requiring metabolic flux resolution at the terminal carbon or for advanced multiplexed proteomics methodologies.

L-Lysine:2HCl (6-13C) Analytical Performance


Silent SILAC Reporter Ion Discrimination

In a 'silent SILAC' workflow utilizing lysine propionylation, L-6-13C-lysine and L-1-13C-lysine were directly compared. When A549 cells were cultured in media containing either L-1-13C-lysine or L-6-13C-lysine, the resulting labeled proteins were indistinguishable at the MS1 level, but upon higher-energy collisional dissociation (HCD) fragmentation, they released distinct cyclic imine reporter ions. L-6-13C-lysine produced a reporter ion at m/z 141, while L-1-13C-lysine produced a reporter ion at m/z 140 [1]. This differential fragmentation behavior allows for multiplexed quantification without introducing mass shifts that complicate peptide identification.

Quantitative Proteomics SILAC Tandem Mass Spectrometry Reporter Ion

Isotopic Enrichment and Chemical Purity

High isotopic enrichment and chemical purity are critical for accurate quantification in SILAC and metabolic flux experiments, as incomplete labeling introduces errors in ratio calculations. L-Lysine:2HCl (6-13C) is commercially available with a specified isotopic purity of 99 atom% 13C and a chemical purity of 98% (CP) . This level of enrichment is comparable to industry standards for uniformly labeled 13C6-lysine products, which also specify >99% isotope purity . However, the site-specific 6-13C label offers a distinct advantage: the mass shift is precisely +1 Da (M+1) versus the +6 Da shift of 13C6-lysine, minimizing ion suppression and co-elution issues in complex peptide mixtures .

Stable Isotope Labeling Quality Control SILAC Metabolic Tracing

Terminal Carbon Metabolic Flux Tracing

Site-specific labeling at the C-6 position allows precise tracking of the metabolic fate of the terminal carbon atom. In a study investigating lysine metabolism by the gut commensal Intestinimonas AF211, growth on L-[6-13C]lysine resulted in the complete conversion of the labeled substrate into specific butyrate isotopomers. 1H-decoupled 13C-NMR analysis quantified that [4-13C]butyrate constituted 71% of the total labeled butyrate pool, with [2-13C]butyrate and [2,4-13C]butyrate accounting for the remainder [1]. In contrast, uniform 13C labeling or N-labeling would obscure this carbon atom-specific routing information, as multiple carbon atoms would contribute to the NMR signal, preventing the resolution of the specific pathway from lysine to butyrate.

Metabolic Flux Analysis NMR Gut Microbiome Butyrate Production

Minimal Mass Shift Co-Elution Advantage

The mass shift introduced by isotopic labeling directly impacts peptide co-elution and ion suppression in LC-MS/MS analyses. L-Lysine:2HCl (6-13C) introduces a nominal mass increase of +1 Da per labeled lysine residue (M+1), as specified by the manufacturer . In contrast, uniformly labeled 13C6-lysine introduces a +6 Da mass shift . While a larger mass shift can be advantageous for separating isotopic clusters, the minimal +1 Da shift of 6-13C lysine is specifically sought for 'silent' SILAC or NeuCode SILAC applications, where labeled and unlabeled peptides are designed to co-elute perfectly, minimizing differential ion suppression and improving quantification accuracy, particularly for low-abundance peptides [1]. This property is a direct consequence of the site-specific labeling strategy and cannot be achieved with 13C6-lysine.

Mass Spectrometry SILAC Ion Suppression Quantitative Proteomics

NMR Chemical Shift Fingerprinting

In 13C-NMR-based metabolic studies, the specific chemical environment of the labeled carbon dictates the observed chemical shift, enabling unambiguous assignment of metabolites. High-resolution 1H-decoupled 13C-NMR analysis of L-[6-13C]lysine fermentation products revealed distinct chemical shifts for the labeled metabolites: [2-13C]butyrate at 42.33 ppm, [2-13C]acetate at 25.99 ppm, and [4-13C]butyrate at 15.95 ppm [1]. This fingerprinting capability is directly attributable to the site-specific 13C enrichment at the C-6 position. Uniformly 13C6-labeled lysine would generate a complex, overlapping NMR spectrum due to 13C-13C coupling and multiple labeled positions, significantly complicating spectral interpretation and quantification of specific metabolic routes [2].

NMR Metabolomics Metabolic Tracing Isotopomer Analysis Fluxomics

L-Lysine:2HCl (6-13C) Application Scenarios


Silent SILAC Multiplexed Proteomics

In workflows requiring MS1-level peptide co-elution and MS2-level reporter ion quantification, L-Lysine:2HCl (6-13C) is essential. As demonstrated by Mertins et al., the 6-13C label generates a distinct m/z 141 reporter ion upon fragmentation, enabling triple-plex experiments without increasing MS1 spectral complexity [1]. Procurement of this specific isotopologue is mandated when using lysine propionylation derivatization strategies or when implementing NeuCode SILAC for high-multiplex (>3) quantification.

Metabolic Flux Analysis of Lysine Catabolism

For studies aiming to map the fate of the terminal carbon atom of lysine, L-[6-13C]lysine is the only appropriate tracer. The Nature Communications study by Bui et al. exemplifies this application, quantifying the specific conversion of the C-6 carbon to butyrate isotopomers (71% to [4-13C]butyrate) [2]. This level of resolution is unattainable with uniformly labeled lysine and is critical for validating genome-scale metabolic models or engineering microbial strains for bioproduction.

NMR Metabolomics for Isotopomer Assignment

When using 13C-NMR to track metabolic transformations, site-specific labeling at C-6 provides clean, interpretable spectra with distinct chemical shifts for downstream metabolites (e.g., 42.33 ppm for [2-13C]butyrate) [2]. This eliminates the spectral overlap and 13C-13C coupling artifacts encountered with 13C6-lysine, ensuring accurate quantification of flux through specific pathways. Procurement should be prioritized for any NMR-based fluxomics project focusing on lysine or its derivatives.

Protein Turnover Studies with Minimal Mass Shift

In vivo protein turnover studies, such as those using 13C6-lysine-labeled feed in rats [3], can benefit from the +1 Da mass shift of 6-13C lysine when analyzing small or low-abundance proteins. The smaller mass difference reduces the risk of differential ionization efficiency between heavy and light peptides, improving the accuracy of turnover rate calculations. This is particularly relevant for studies requiring high quantitative precision, such as biomarker kinetics analysis.

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